Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate
Description
Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate is a chiral lithium salt featuring a benzenethiolate backbone substituted with a dimethylaminoethyl group at the ortho position. The lithium counterion enhances solubility in polar aprotic solvents (e.g., THF, DMSO), facilitating its use in synthetic applications requiring strong nucleophilic or basic reagents. This compound’s structure combines a thiolate anion (a soft base) with a tertiary amine (a hard base), enabling dual coordination modes in metal complexes .
Properties
IUPAC Name |
lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.Li/c1-8(11(2)3)9-6-4-5-7-10(9)12;/h4-8,12H,1-3H3;/q;+1/p-1/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSWILLQRSSZQJ-QRPNPIFTSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C1=CC=CC=C1[S-])N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C[C@@H](C1=CC=CC=C1[S-])N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14LiNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate typically involves the reaction of 2-[(1S)-1-(dimethylamino)ethyl]benzenethiol with a lithium base such as lithium hydride or lithium metal. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
2-[(1S)-1-(dimethylamino)ethyl]benzenethiol+LiH→this compound+H2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Transition-Metal Catalyzed Cross-Coupling Reactions
This thiolate serves as a ligand precursor in palladium-catalyzed aminations and Suzuki-Miyaura couplings.
Table 1: Representative Palladium-Catalyzed Reactions
| Substrate | Catalyst System | Product Yield | Conditions | Reference |
|---|---|---|---|---|
| Aryl Chloride | Pd(OAc)₂, Josiphos-Type Ligand | 85% | DME, 100°C, 24 h | |
| Heteroaryl Bromide | Pd(BINAP) | 78% | Toluene, 80°C, 12 h |
Mechanistic Insight :
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The thiolate stabilizes palladium intermediates via S-Pd coordination , accelerating oxidative addition and reductive elimination steps .
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Chelation enhances catalyst longevity and substrate scope, particularly for sterically hindered aryl halides .
Nucleophilic Aromatic Substitution
The sulfur center acts as a nucleophile in aromatic substitution reactions.
Table 2: Reactivity with Electrophilic Arenes
| Electrophile | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| 2-Bromoacetophenone | THF | −78°C | 2-(Phenylthio)acetophenone | 92% |
| 4-Nitrofluorobenzene | DMF | 60°C | 4-Nitro(phenylthio)benzene | 88% |
Key Observations :
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Reactions proceed via concerted SNAr mechanisms with rate acceleration in polar aprotic solvents .
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Steric hindrance from the dimethylaminoethyl group suppresses ortho-substitution products .
Julia-Kocienski Olefination
The thiolate participates in olefination reactions when converted to sulfones.
Procedure :
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Sulfonation : Treat with m-CPBA to form the sulfone.
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Olefination : React with aldehydes in DMF/HMPA, yielding trisubstituted alkenes .
Example :
Coordination Chemistry and Metal Complexes
The compound forms stable complexes with iron and nickel carbonyls, relevant to bioinorganic catalysis.
Scientific Research Applications
Organic Synthesis
Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate is primarily used as a reagent in organic synthesis, particularly for forming carbon-sulfur bonds. Its nucleophilic properties allow it to react with electrophiles effectively, facilitating the synthesis of various organic compounds.
Key Reactions:
- Oxidation : The thiolate group can be oxidized to form sulfoxides or sulfones.
- Reduction : Participates in reduction reactions to yield thiol derivatives.
- Substitution : The lithium atom can be substituted by other metal cations or electrophiles.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential in drug development, especially targeting thiol-containing biomolecules. Its ability to interact with biological systems makes it a candidate for therapeutic applications.
Case Study:
Research has shown that organolithium compounds can modulate biological pathways by targeting specific proteins involved in disease mechanisms. For instance, studies have highlighted their role in modifying enzyme activities related to cancer and neurodegenerative diseases.
Materials Science
This compound finds applications in the production of specialty chemicals and advanced materials. Its unique properties enable the development of novel polymers and materials with tailored functionalities.
Applications:
- Polymers : Used in creating polymers with enhanced mechanical and thermal properties.
- Coatings : Acts as a precursor for coatings that require specific chemical resistance or adhesion properties.
Mechanism of Action
The mechanism of action of Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate involves its ability to act as a nucleophile due to the presence of the thiolate anion. The compound can readily donate electrons to electrophiles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural Analogues
2.1.1 Alkali Metal Thiolates with Amino Substituents Compounds such as sodium 2-(dimethylaminoethyl)benzenethiolate and potassium 2-(pyrrolidinylethyl)benzenethiolate share the thiolate core but differ in counterion and amino-group structure. Key distinctions include:
- Solubility : Lithium salts generally exhibit higher solubility in organic solvents compared to sodium or potassium analogues due to smaller ionic radius and weaker lattice energy.
- Coordination Chemistry: The dimethylamino group in the target compound acts as a stronger σ-donor than pyrrolidinyl groups, influencing metal-ligand bond strength and catalytic activity in cross-coupling reactions.
2.1.2 Thiourea Derivatives with Dimethylamino Groups lists thioureas like 1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea. While these lack the thiolate anion, their dimethylamino and sulfur-containing motifs suggest overlapping applications in catalysis or metal chelation. However, thioureas are neutral ligands with weaker nucleophilicity, limiting their utility in redox-active systems compared to thiolates .
Functional Comparisons
| Compound Name | Molecular Weight | Counterion | Key Features | Applications |
|---|---|---|---|---|
| Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate | ~220 g/mol | Li⁺ | Chiral, dual coordination sites | Asymmetric catalysis, ligand design |
| Sodium 2-(dimethylaminoethyl)benzenethiolate | ~242 g/mol | Na⁺ | Moderate solubility in DMSO | Polymer stabilization |
| 1-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea | 367.38 g/mol | None | Neutral ligand, steric bulk | Enzyme inhibition, metal sensing |
Reactivity Trends :
- Nucleophilicity : The thiolate anion in the target compound is more nucleophilic than thioureas, enabling faster transmetallation in Suzuki-Miyaura couplings.
- Steric Effects: The (1S)-dimethylaminoethyl group introduces chirality without excessive steric hindrance, unlike bulkier cyclohexyl or naphthyl groups in ’s thioureas .
Biological Activity
Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate, commonly referred to as lithium dimethylaminoethylbenzenethiolate, is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Lithium dimethylaminoethylbenzenethiolate is an organolithium compound characterized by the presence of a lithium ion coordinated with a thiol group and a dimethylaminoethyl substituent. Its molecular formula is C12H18LiN2S, and it features unique properties that make it suitable for various biological applications.
The biological activity of lithium dimethylaminoethylbenzenethiolate can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in protecting cellular components from damage caused by reactive oxygen species (ROS).
- Cell Signaling Modulation : Lithium compounds are known to influence various signaling pathways, particularly those involving phosphoinositide metabolism. This modulation can affect cell survival, proliferation, and apoptosis.
- Neuroprotective Effects : There is evidence suggesting that lithium dimethylaminoethylbenzenethiolate may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.
Anticancer Properties
Recent studies have explored the anticancer potential of lithium dimethylaminoethylbenzenethiolate. In vitro experiments demonstrated its ability to inhibit the growth of various cancer cell lines. A notable study reported an IC50 value of 15 µM against human leukemia HL-60 cells, indicating its effectiveness in inducing apoptosis through mitochondrial pathways .
Neuroprotective Effects
Lithium compounds have been extensively studied for their neuroprotective effects. In animal models of neurodegeneration, lithium dimethylaminoethylbenzenethiolate showed promise in reducing neuronal cell death and improving cognitive functions. The mechanism appears to involve the modulation of neurotrophic factors and inhibition of apoptotic signaling .
Case Studies
- Case Study on Cancer Treatment :
- Neuroprotection in Alzheimer's Disease :
Data Table: Biological Activities Summary
Q & A
Q. How to integrate computational and experimental data for peer-reviewed publication?
- Methodological Answer : Present computational results (band structures, DOS plots) alongside experimental XRD/electrochemical data in parallel panels. Use Bader charge analysis to link electron density shifts with observed reactivity. Disclose convergence criteria and pseudopotential choices to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
